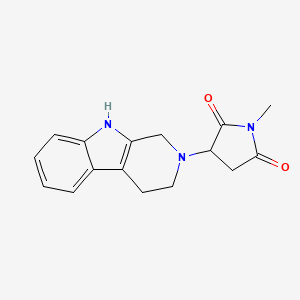![molecular formula C26H22N4O3 B11186798 9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186798.png)
9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyloxyphenyl group and a furan ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxyphenyl group: This step may involve a nucleophilic substitution reaction where a benzyloxy group is attached to the phenyl ring.
Incorporation of the furan ring: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a furan boronic acid or ester is reacted with a halogenated precursor.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium for coupling reactions), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving triazoloquinazoline derivatives.
Material Science: Its unique chemical properties may make it suitable for use in the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:
6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Lacks the benzyloxyphenyl group, which may affect its biological activity and chemical properties.
9-(phenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Lacks the benzyloxy group, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C26H22N4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(4-phenylmethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C26H22N4O3/c31-22-14-19(23-7-4-12-32-23)13-21-24(22)25(30-26(29-21)27-16-28-30)18-8-10-20(11-9-18)33-15-17-5-2-1-3-6-17/h1-12,16,19,25H,13-15H2,(H,27,28,29) |
InChI Key |
DOCTXOQVILBHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chloropyridin-2-yl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11186716.png)
![1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide](/img/structure/B11186717.png)
![6-methyl-5-(3-methylbenzyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11186718.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11186720.png)
![4-tert-butyl-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11186735.png)
![1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11186743.png)
![N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide](/img/structure/B11186744.png)
![N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11186747.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11186752.png)
![2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11186757.png)
![6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11186766.png)
![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11186768.png)

![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11186782.png)
